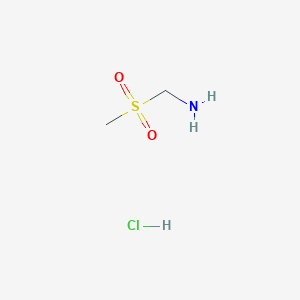

(Methylsulfonyl)methanamine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H8ClNO2S |

|---|---|

Molecular Weight |

145.61 g/mol |

IUPAC Name |

methylsulfonylmethanamine;hydrochloride |

InChI |

InChI=1S/C2H7NO2S.ClH/c1-6(4,5)2-3;/h2-3H2,1H3;1H |

InChI Key |

LGCCTWXRGUBTMF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methylsulfonyl Methanamine Hydrochloride

Advanced Synthetic Strategies

Advanced synthetic strategies for (Methylsulfonyl)methanamine (B1603502) hydrochloride focus on efficiency and sustainability. These include multi-step reaction sequences that allow for the construction of the molecule from simpler starting materials and green chemistry approaches that minimize environmental impact.

Multi-step syntheses are fundamental to creating complex molecules from readily available precursors. A plausible multi-step sequence for (Methylsulfonyl)methanamine hydrochloride could involve the initial formation of a sulfonamide bond followed by subsequent functional group transformations.

A representative multi-step synthesis could commence with the reaction between methanesulfonyl chloride and a suitable amine, followed by further modifications. For instance, a process analogous to the initial steps in the synthesis of other sulfonamides involves reacting a primary amine with methanesulfonyl chloride in the presence of a base. google.comutdallas.edu Protecting groups may be employed to prevent unwanted side reactions with other functional groups present in the starting materials. utdallas.edu The use of protecting groups is a common strategy in multi-step synthesis to ensure that specific reactions occur at the desired positions. utdallas.edu

A hypothetical reaction sequence is detailed in the table below:

| Step | Reactants | Reagents | Product | Purpose |

| 1 | Methylamine | Methanesulfonyl chloride, Triethylamine | N-Methylmethanesulfonamide | Formation of the core sulfonamide structure. |

| 2 | N-Methylmethanesulfonamide | Reagents for functional group interconversion | Intermediate for amination | Modification of the molecule to introduce the amine precursor. |

| 3 | Intermediate | Reducing agent (e.g., Sodium borohydride) | (Methylsulfonyl)methanamine | Reduction to form the final amine. |

| 4 | (Methylsulfonyl)methanamine | Hydrochloric acid | This compound | Formation of the hydrochloride salt for stability and purification. |

This sequence illustrates a logical progression from simple starting materials to the final product, with each step achieving a specific chemical transformation. The choice of reagents and reaction conditions at each stage is critical for maximizing the yield and purity of the desired compound.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. academie-sciences.frwisdomlib.org These approaches are increasingly important in the synthesis of chemical compounds, including this compound.

Key green chemistry strategies applicable to the synthesis of this compound include:

Solvent-Free Reactions: One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents. academie-sciences.fr Reactions can sometimes be carried out by grinding solid reactants together, potentially with a base, which can lead to good to excellent yields without the need for a solvent. academie-sciences.fr This approach not only reduces solvent waste but can also simplify the work-up procedure. academie-sciences.fr

Use of Greener Solvents: When a solvent is necessary, the choice of solvent is crucial. Green solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. Water, ethanol, and ionic liquids are examples of greener alternatives to traditional hazardous solvents like chlorinated hydrocarbons. wisdomlib.orgunive.it

Catalysis: The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, which minimizes waste. Both organocatalysts and metal complexes can be employed to facilitate reactions more efficiently and with greater selectivity. researchgate.net

The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Enantioselective and Diastereoselective Synthesis Approaches

When a molecule is chiral, meaning it exists as non-superimposable mirror images (enantiomers), it is often necessary to synthesize a single enantiomer, as different enantiomers can have different biological activities. Enantioselective and diastereoselective synthesis methods are employed to achieve this control over stereochemistry.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a starting material to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com

The synthesis of chiral amines can be effectively achieved using chiral auxiliaries. mdpi.com For example, tert-butanesulfinamide, developed by the Ellman lab, is a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. mdpi.comyale.edu The process typically involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a chiral sulfinyl imine. mdpi.com Nucleophilic addition to this imine then proceeds with high diastereoselectivity, controlled by the chiral auxiliary. mdpi.com Finally, the auxiliary is cleaved to yield the enantiomerically enriched amine. mdpi.com

Another class of chiral auxiliaries that have been widely used are oxazolidinones, popularized by David A. Evans. wikipedia.org These auxiliaries can direct various stereoselective transformations, and the substituents on the oxazolidinone ring sterically guide the approach of incoming reagents. wikipedia.org Pseudoephedrine and pseudoephenamine are other examples of effective chiral auxiliaries for asymmetric alkylation reactions. wikipedia.orgharvard.edu

The table below summarizes some common chiral auxiliaries and their applications:

| Chiral Auxiliary | Type of Asymmetric Reaction | Key Features |

| tert-Butanesulfinamide | Synthesis of chiral amines | High diastereoselectivity in nucleophilic additions to sulfinyl imines. mdpi.comyale.edu |

| Oxazolidinones | Aldol reactions, alkylations, Diels-Alder reactions | Steric hindrance directs the stereochemical outcome. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | Provides access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. wikipedia.orgharvard.edu |

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, offering an efficient way to produce a single enantiomer without the need for stoichiometric amounts of a chiral reagent. researchgate.net This approach often involves the use of a chiral metal complex or an organocatalyst to create a chiral environment that favors the formation of one enantiomer over the other.

For the formation of chiral amines, various catalytic asymmetric methods have been developed. These can include:

Catalytic Asymmetric Reduction: The asymmetric reduction of a prochiral imine can lead to the formation of a chiral amine. This is often achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand.

Catalytic Asymmetric Addition: The addition of a nucleophile to an imine can be rendered enantioselective by the presence of a chiral catalyst. Chiral Lewis acids or Brønsted acids can activate the imine and control the facial selectivity of the nucleophilic attack.

Kinetic Resolution: In this process, a racemic mixture of a chiral intermediate is reacted with a chiral catalyst or reagent that selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched.

The development of new chiral ligands and catalysts is an active area of research, continually providing more efficient and selective methods for the asymmetric synthesis of chiral molecules like this compound. researchgate.net

Optimization of Synthetic Routes

Key aspects of synthetic route optimization include:

Reaction Conditions: This includes optimizing temperature, pressure, reaction time, and the order of reagent addition. For example, in the synthesis of Sotalol hydrochloride, the reaction temperature is carefully controlled during the addition of reagents to maximize the yield and purity. google.com

Reagent and Catalyst Screening: Different reagents and catalysts can have a significant impact on the outcome of a reaction. Screening a variety of catalysts, ligands, and solvents can lead to the identification of a more efficient system.

Process Controls: In an industrial setting, robust process controls are necessary to ensure consistency and safety. This can involve in-line monitoring of the reaction progress to determine the optimal endpoint.

Purification Methods: The optimization of purification techniques, such as crystallization or chromatography, is essential for obtaining the final product with the desired purity. The choice of solvent for recrystallization, for instance, can greatly affect the yield and purity of the isolated product. google.com

By systematically investigating these parameters, a synthetic route can be refined to be more practical, scalable, and economically viable.

Reaction Condition Screening and Optimization

A thorough search of scientific literature and patent databases did not yield any studies focused on the screening and optimization of reaction conditions for the synthesis of this compound. Typically, such studies would involve a systematic investigation of various parameters to maximize product yield and purity. Key parameters that are often optimized in chemical reactions include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity.

Temperature: Reaction kinetics are highly dependent on temperature, and finding the optimal temperature is crucial for efficient synthesis.

Reaction Time: Monitoring the reaction progress over time helps determine the point of maximum conversion without significant side-product formation.

Stoichiometry of Reactants: Varying the molar ratios of the starting materials is a common strategy to improve yield and minimize unreacted starting materials.

Base: In reactions that produce acidic byproducts, the choice and amount of base can be critical for driving the reaction to completion and neutralizing the acid.

Without experimental data from dedicated studies on this compound, it is not possible to provide a data-driven discussion on the optimization of these parameters.

Catalyst Development for Enhanced Yields and Selectivity

Similarly, there is no publicly available research on the development or application of catalysts specifically for the synthesis of this compound. Catalysts are often employed in chemical synthesis to accelerate reaction rates, improve selectivity towards the desired product, and enable reactions to proceed under milder conditions. The development of a catalytic process for the synthesis of this compound would likely involve screening various types of catalysts, such as:

Lewis acids: These can activate the sulfonyl chloride for nucleophilic attack by the amine.

Organocatalysts: Certain organic molecules can act as catalysts to facilitate the reaction.

Phase-transfer catalysts: These are useful in reactions where the reactants are in different phases.

In the absence of any published research in this area, a discussion on catalyst development, including comparative data on catalyst performance, yields, and selectivity for the synthesis of this compound, cannot be provided.

Reaction Mechanisms and Reactivity of Methylsulfonyl Methanamine Hydrochloride

Nucleophilic and Electrophilic Behavior

The (methylsulfonyl)methanamine (B1603502) molecule possesses both a nucleophilic center (the nitrogen atom of the primary amine) and a potentially electrophilic center (the carbon atom alpha to the sulfonyl group). The hydrochloride salt form implies that the amine is protonated, which would deactivate its nucleophilicity until a base is introduced to liberate the free amine.

The primary amine group, with its lone pair of electrons, is expected to behave as a nucleophile, readily reacting with a variety of electrophiles. This is a characteristic reaction of primary amines. The acidity of the N-H protons in the corresponding sulfonamide is a relevant factor in its reactivity.

Conversely, the carbon atom situated between the amino group and the highly electron-withdrawing sulfonyl group (—SO₂—) is electron-deficient. This makes it susceptible to nucleophilic attack, particularly if the amino group is transformed into a good leaving group. Compounds with similar structures, such as α-amido sulfones, are known to act as stable precursors to reactive N-acylimines, which then readily react with nucleophiles.

Reactivity with Carbonyl Compounds

The primary amine of (methylsulfonyl)methanamine is expected to react with carbonyl compounds such as aldehydes and ketones. This reaction would typically proceed via nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate would lead to the formation of an imine (Schiff base). This is a standard reaction for primary amines.

In the context of related compounds, enantioselective additions of stabilized carbanions to imines generated in situ from α-amido sulfones have been demonstrated, highlighting the reactivity of the imine intermediate. organic-chemistry.org While this involves an N-acylated derivative, the fundamental reactivity of the imine formed from the primary amine and a carbonyl compound would be similar.

Participation in Condensation Reactions

Condensation reactions are a broad class of reactions where two molecules combine, usually with the loss of a small molecule like water. chemistryviews.orgmonash.edu The primary amine of (methylsulfonyl)methanamine can participate in such reactions.

For instance, its reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) would lead to the formation of N-acyl derivatives, a type of condensation reaction that results in an amide bond. This N-acylation is a common transformation for primary amines and sulfonamides. orientjchem.orgbath.ac.uk

The following table summarizes the expected condensation reactions based on the reactivity of primary amines:

| Reactant | Product Type | Small Molecule Eliminated |

| Aldehyde/Ketone | Imine (Schiff Base) | Water |

| Carboxylic Acid | N-acyl(methylsulfonyl)methanamine | Water |

| Acyl Chloride | N-acyl(methylsulfonyl)methanamine | HCl |

| Anhydride | N-acyl(methylsulfonyl)methanamine | Carboxylic Acid |

Transformations Involving the Aminomethylsulfonyl Moiety

The aminomethylsulfonyl group is the core functional unit of the molecule, and its transformations are central to the compound's chemistry.

Sulfonamide Formation Reactions

While (methylsulfonyl)methanamine itself is a sulfonamide (specifically, a primary sulfonamide), its primary amine functionality allows it to react with sulfonyl chlorides to form N-sulfonyl-sulfonamides, also known as disulfonimides. wikipedia.org This reaction is a standard method for forming sulfonamide bonds, where the amine acts as a nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride. wikipedia.org A base, such as pyridine, is typically used to neutralize the HCl generated during the reaction. wikipedia.org

The general reaction is as follows: CH₃SO₂CH₂NH₂ + RSO₂Cl → CH₃SO₂CH₂NHSO₂R + HCl

Primary sulfonamides can also be alkylated, acylated, or arylated to produce substituted sulfonamides. nih.gov Base-mediated alkylation of N-tosyl sulfonamides is a known procedure, indicating that the sulfonamide nitrogen can be deprotonated to form a nucleophile. monash.edu

Reactions Involving Sulfur Oxidation States

The sulfur atom in (methylsulfonyl)methanamine is in its highest oxidation state (+6) as part of the sulfone group. Therefore, it cannot be further oxidized. However, the reduction of the sulfone group is a possible transformation, although it is generally a difficult process requiring strong reducing agents. psu.educdnsciencepub.com

Reduction to Sulfides: The conversion of sulfones to their corresponding sulfides is a challenging reduction. cdnsciencepub.com Reagents like lithium aluminum hydride (LiAlH₄) often require harsh conditions and long reaction times. cdnsciencepub.com More effective reagent systems, such as diisobutylaluminum hydride (DIBAL-H) or a combination of LiAlH₄ and titanium tetrachloride (TiCl₄), have been developed to achieve this transformation under milder conditions and in higher yields. psu.educdnsciencepub.com Applying such a reduction to (methylsulfonyl)methanamine would, in principle, yield the corresponding thioether, (methylthio)methanamine.

Oxidation from Thioether Precursors: Conversely, the synthesis of (methylsulfonyl)methanamine would likely involve the oxidation of a thioether precursor. The oxidation of thioethers to sulfones is a common synthetic transformation. acsgcipr.org This is typically a two-step process where the thioether is first oxidized to a sulfoxide (B87167), which is then further oxidized to the sulfone. rsc.orgresearchgate.net A variety of oxidizing agents can be used, with hydrogen peroxide being a common and environmentally friendly choice, often in the presence of a catalyst. rsc.orgresearchgate.netgoogle.com

The table below summarizes the reagents for altering the sulfur oxidation state in analogous compounds:

| Transformation | Reagent(s) | Reference |

| Sulfone to Sulfide | LiAlH₄-TiCl₄ | psu.edursc.org |

| Sulfone to Sulfide | Diisobutylaluminum hydride (DIBAL-H) | cdnsciencepub.com |

| Thioether to Sulfoxide/Sulfone | Hydrogen Peroxide (H₂O₂) with catalyst | rsc.orgresearchgate.netorganic-chemistry.org |

Rearrangement Pathways

Rearrangement reactions involving α-amino sulfones are not widely reported. However, one of the most well-known rearrangements for sulfones is the Ramberg-Bäcklund reaction. organic-chemistry.orgwikipedia.org This reaction converts an α-halo sulfone into an alkene upon treatment with a base, with the extrusion of sulfur dioxide. wikipedia.org

For (methylsulfonyl)methanamine to undergo a Ramberg-Bäcklund type rearrangement, it would first need to be halogenated at the carbon atom alpha to the sulfonyl group. The reaction proceeds via deprotonation at the other α'-position (in this case, the methyl group), followed by intramolecular nucleophilic attack to form a transient three-membered episulfone intermediate. This intermediate then decomposes, eliminating SO₂, to form a double bond. wikipedia.orgnumberanalytics.com

Given the structure of (methylsulfonyl)methanamine, a hypothetical Ramberg-Bäcklund reaction of its α-chloro derivative would proceed as follows:

Halogenation: CH₃SO₂CH₂NH₂ → CH₃SO₂CHClNH₂

Deprotonation: A strong base would remove a proton from the methyl group.

Cyclization & Elimination: This would lead to the formation of N-aminoethylene (an enamine) and SO₂.

It is important to note that this is a hypothetical pathway, as the presence of the amino group could complicate the reaction, for instance, by reacting with the halogenating agent or influencing the acidity of the α-protons. The halogen atoms of α-halo sulfones are noted to be resistant to substitution by external nucleophiles, but they are capable of this facile intramolecular 1,3 elimination. organicreactions.org

Applications in Complex Molecule Synthesis

As a Building Block for Heterocyclic Compounds

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. They are of immense importance in medicinal chemistry and materials science. The dual functionality of (Methylsulfonyl)methanamine (B1603502) hydrochloride makes it a hypothetical candidate for the synthesis of various heterocyclic systems.

Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals. In theory, the primary amine of (Methylsulfonyl)methanamine hydrochloride could participate in cyclization reactions to form a variety of nitrogenous rings. For instance, it could react with dicarbonyl compounds or their equivalents in condensation reactions to yield pyrroles, pyrazoles, or pyridines, depending on the reaction partner and conditions. While no specific examples utilizing this compound have been reported, the general reactivity of primary amines in such transformations is well-established.

The presence of the methylsulfonyl group introduces the possibility of forming sulfur-containing heterocycles. Although the sulfonyl group is generally a poor nucleophile, intramolecular reactions could potentially be designed where the nitrogen atom facilitates a cyclization onto a carbon atom bearing the methylsulfonyl group, which could then be eliminated. More plausibly, the compound could be chemically modified to convert the sulfonyl group into a more reactive sulfur-based functional group, which could then participate in heterocycle formation.

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. Primary amines are common components in many well-known MCRs, such as the Ugi and Passerini reactions. Hypothetically, this compound could serve as the amine component in these reactions, leading to the formation of complex acyclic or heterocyclic structures bearing a methylsulfonylmethyl side chain. The utility of such a building block would depend on the desired properties of the final molecule.

Role in C-N and C-S Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is fundamental in organic synthesis. This compound possesses the necessary functional groups to participate in reactions that form these bonds.

The primary amine of this compound can be used to introduce a methylsulfonylmethylamino group into other molecules. This can be achieved through various amination reactions, such as nucleophilic substitution of alkyl or aryl halides, or reductive amination of aldehydes and ketones. The resulting products would contain a secondary amine with a methylsulfonylmethyl substituent.

Hypothetical Amination Reactions

| Reaction Type | Substrate | Product |

|---|---|---|

| Nucleophilic Substitution | Alkyl Halide (R-X) | R-NH-CH2SO2CH3 |

| Reductive Amination | Aldehyde (R-CHO) | R-CH2-NH-CH2SO2CH3 |

While the methylsulfonyl group itself is not typically transferred in sulfonylation reactions, its presence can influence the reactivity of the molecule in other ways. For instance, the acidic protons on the carbon adjacent to the sulfonyl group could potentially be removed by a strong base, creating a nucleophile that could participate in C-S bond-forming reactions. However, this type of reactivity is speculative and would require experimental validation. More commonly, sulfonylation reactions involve the transfer of a sulfonyl group (SO2R) from a suitable reagent, such as a sulfonyl chloride, to a nucleophile.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrrole |

| Pyrazole |

Precursor in Stereoselective Synthesis of Advanced Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction, and sulfur-containing functional groups have proven to be particularly effective in this regard. While direct applications of this compound as a chiral auxiliary are not extensively documented, its structure suggests a plausible role as a precursor to such entities.

The primary amine of (Methylsulfonyl)methanamine can be readily derivatized to form chiral sulfonamides. This can be achieved through the reaction of its corresponding sulfonyl chloride with a chiral amine. The resulting chiral sulfonamide can then be utilized as a chiral auxiliary to direct a wide range of stereoselective transformations, including alkylations, aldol reactions, and Diels-Alder reactions.

One potential synthetic route could involve the conversion of (Methylsulfonyl)methanamine to a methanesulfonyl chloride derivative, which can then be reacted with a readily available chiral amine, such as (R)- or (S)-α-methylbenzylamine, to yield a diastereomeric mixture of chiral sulfonamides. These diastereomers can be separated by chromatography or crystallization. The separated, enantiomerically pure sulfonamide can then be N-acylated and subjected to a diastereoselective enolate alkylation. Subsequent removal of the chiral auxiliary would afford the desired enantiomerically enriched carboxylic acid derivative.

Table 1: Hypothetical Stereoselective Alkylation using a Chiral Auxiliary Derived from (Methylsulfonyl)methanamine

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Formation of Chiral Sulfonamide | 1. (Methylsulfonyl)methanamine -> Methanesulfonyl chloride derivative2. Chiral amine (e.g., (R)-α-methylbenzylamine), base | Diastereomeric mixture of chiral sulfonamides |

| 2 | Diastereomer Separation | Chromatography or crystallization | Enantiomerically pure chiral sulfonamide |

| 3 | N-Acylation | Acyl chloride, base | N-Acylated chiral sulfonamide |

| 4 | Diastereoselective Alkylation | 1. LDA, THF, -78 °C2. Alkyl halide | Diastereomerically enriched alkylated product |

| 5 | Auxiliary Removal | Hydrolysis (e.g., LiOH, H₂O₂) | Enantiomerically enriched carboxylic acid |

Although this represents a theoretical pathway, it is grounded in well-established methodologies for the synthesis and application of chiral sulfonamides in asymmetric synthesis. The methylsulfonyl group's electronic properties can influence the stereochemical course of such reactions, making this an area ripe for further investigation.

Utility in Fragment-Based Synthesis Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in medicinal chemistry. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent drug candidates.

The (Methylsulfonyl)methanamine core is an excellent candidate for inclusion in fragment libraries due to its desirable physicochemical properties. It is a small molecule with a low molecular weight, containing both hydrogen bond donor (amine) and acceptor (sulfonyl) functionalities. The methylsulfonyl group, in particular, is a common motif in medicinal chemistry, known to improve aqueous solubility and metabolic stability of drug candidates.

Recent advancements in FBDD have focused on the development of covalent fragment libraries, which form a covalent bond with the target protein. Sulfonyl fluorides have been identified as particularly useful "warheads" for this purpose, as they can react with a variety of nucleophilic amino acid residues, not just cysteine. The synthesis of such fragment libraries often relies on modular approaches, such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

In this context, (Methylsulfonyl)methanamine can serve as a valuable building block for the synthesis of a diverse range of sulfonyl-containing fragments. The amine handle provides a convenient point for chemical diversification, allowing for the attachment of various other chemical moieties to create a library of fragments with different shapes, sizes, and functionalities.

Table 2: Properties of Sulfonyl-Containing Fragments for FBDD

| Fragment Type | Key Features | Potential Advantages in FBDD |

| Simple Sulfonamides | Hydrogen bond donor and acceptor capabilities | Good solubility, established synthetic routes |

| Aryl Sulfonamides | Aromatic interactions | Can probe hydrophobic pockets in target proteins |

| Sulfonyl Fluorides | Covalent warhead | Forms stable covalent bonds with target, useful for "beyond-cysteine" targeting |

| Cyclic Sulfonamides | Conformational rigidity | Reduced entropic penalty upon binding, potentially higher affinity |

The incorporation of the methylsulfonylmethanamine scaffold into fragment libraries provides a means to explore the chemical space around the sulfonyl functional group. The insights gained from screening such fragments can guide the design of more potent and selective inhibitors for a wide range of biological targets.

Derivatives and Analogues of Methylsulfonyl Methanamine Hydrochloride

Structure-Reactivity Relationship Studies of Derivatives

The relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in chemistry. For the derivatives of (Methylsulfonyl)methanamine (B1603502), understanding these relationships is crucial for predicting their chemical behavior and for the rational design of new compounds with desired properties.

For instance, the electronic nature of the substituent on the sulfonyl group can impact the acidity of the sulfonamide N-H proton and the electrophilicity of the sulfur atom. Electron-withdrawing groups tend to increase the acidity of the N-H proton and make the sulfur atom more susceptible to nucleophilic attack. Conversely, electron-donating groups have the opposite effect.

The steric bulk of the substituents on both the amine and the sulfonyl group can also play a significant role in the reactivity of the molecule. Large, bulky groups can hinder the approach of reactants, leading to slower reaction rates.

While specific structure-reactivity studies on derivatives of (Methylsulfonyl)methanamine hydrochloride were not identified in the provided search results, the general principles of physical organic chemistry provide a framework for understanding how structural modifications would likely influence their reactivity.

Investigation of Novel Transformations of Derivatives

The exploration of novel chemical transformations of existing molecules is a key driver of innovation in synthetic chemistry. For the derivatives of (Methylsulfonyl)methanamine, investigating new reactions could lead to the discovery of novel compounds with interesting properties and applications.

Given the functional groups present in the amide and sulfonylated derivatives of (Methylsulfonyl)methanamine, a variety of transformations could be envisioned. For example, the amide functionality can undergo hydrolysis, reduction to an amine, or participate in various rearrangement reactions.

The sulfonamide group is generally stable, but it can be cleaved under certain reductive or hydrolytic conditions. The N-S bond in sulfonamides can also be a site for further functionalization.

The investigation of novel transformations often involves exploring reactions with new reagents, catalysts, or under unconventional reaction conditions such as microwave irradiation or photochemistry. While the current literature search did not yield specific examples of novel transformations of this compound derivatives, the rich chemistry of the amide and sulfonamide functional groups suggests that this is a fertile area for future research.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. mdpi.com These methods, rooted in quantum mechanics, can predict molecular geometries, energies, and various spectroscopic properties.

The electronic structure of sulfonamides is characterized by a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom. The interaction between the nitrogen and sulfur atoms in sulfonamides is primarily electrostatic in nature, with the S-N bond being strongly polarized. researchgate.net Natural Bond Orbital (NBO) analysis of simple sulfonamides suggests that the electronic structure of the sulfonyl group is highly polarized, featuring significant hyperconjugation effects where substituents around the sulfur atom act as both electron donors and acceptors. researchgate.net

Table 1: Calculated Electronic Properties of a Generic Sulfonamide Moiety

| Property | Typical Calculated Value | Significance |

| Dipole Moment | High | Indicates a polar molecule with significant charge separation. |

| S-N Bond Character | Polar Covalent | Influences the chemical reactivity and spectroscopic properties. |

| NBO Charges | Negative on O, Positive on S | Highlights the electronegativity differences and charge distribution. |

Note: The values in this table are generalized from studies on various sulfonamide-containing molecules and are intended to be illustrative.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

In sulfonamides, the HOMO is often localized on the nitrogen and the aromatic ring (if present), while the LUMO is typically centered on the sulfonyl group. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. nih.gov For (Methylsulfonyl)methanamine (B1603502) hydrochloride, the protonated amine would lower the energy of the HOMO, potentially increasing the HOMO-LUMO gap and thus the molecule's stability compared to its free base form.

Table 2: Representative Frontier Molecular Orbital Energies for a Simple Sulfonamide

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 to -9.5 | Highest energy electrons, involved in electron donation. |

| LUMO | -0.5 to 1.5 | Lowest energy empty orbital, involved in electron acceptance. |

| HOMO-LUMO Gap | 7.0 to 11.0 | Correlates with chemical stability and reactivity. |

Note: These energy ranges are approximations based on DFT calculations of various sulfonamide derivatives and serve as a general reference.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is instrumental in optimizing molecular geometries and exploring potential energy surfaces.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. mdpi.comyoutube.com For N-methylmethanesulfonamide, a close analog of the cation of (Methylsulfonyl)methanamine, ab initio calculations have been performed to understand its conformational preferences. acs.orgacs.org These studies reveal the torsional barriers around the S-N bond and help in identifying the lowest energy conformers. acs.orgacs.org

In the case of (Methylsulfonyl)methanamine hydrochloride, the geometry would be heavily influenced by the steric and electronic effects of the methyl and methylsulfonyl groups, as well as the charge on the nitrogen. Conformational analysis would likely focus on the rotation around the C-S and S-N bonds to identify the most stable conformers.

Table 3: Calculated Geometric Parameters for Methanesulfonamide

| Parameter | Calculated Value | Experimental Value |

| S-N Bond Length | ~1.65 Å | ~1.63 Å |

| S=O Bond Length | ~1.45 Å | ~1.43 Å |

| C-S Bond Length | ~1.77 Å | ~1.76 Å |

| O-S-O Angle | ~120° | ~119° |

| C-S-N Angle | ~105° | ~106° |

Note: The calculated values are representative of DFT calculations and are compared with general experimental values for similar sulfonamides.

Computational studies can map out the energy profile of a chemical reaction, identifying transition states and intermediates. acs.org While specific reaction pathways for this compound have not been reported, DFT studies on the reactions of other sulfonamides, such as their synthesis or degradation, provide a framework for what might be expected. researchgate.net For instance, the synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, and DFT can be used to model the transition state of this nucleophilic substitution reaction. researchgate.net

The stability and reactivity of this compound could be assessed by computationally modeling its decomposition pathways, such as the loss of HCl or the cleavage of the S-N or C-S bonds. Transition state analysis would be crucial in determining the activation energies for these potential reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a picture of their motion and interactions in a condensed phase. peerj.commdpi.com MD simulations have been used to study the interactions of sulfonamide-containing drugs with biological targets and to understand their behavior in solution. peerj.comnih.gov

For this compound, an MD simulation in an aqueous environment would reveal how the molecule interacts with water molecules through hydrogen bonding and electrostatic interactions. The simulation could predict its solvation structure, diffusion coefficient, and how it might interact with other molecules or ions in solution. The charged nature of the compound would lead to strong interactions with polar solvents.

Solvent Effects on Reactivity

The choice of solvent can significantly influence the reactivity of a compound by stabilizing or destabilizing reactants, transition states, and products. For this compound, an ionic compound, solvent polarity is a key factor. Computational models can predict how different solvent environments affect its chemical behavior.

In reactions involving ionic species, the dielectric constant of the solvent plays a crucial role. wikipedia.org High-polarity solvents are generally effective at solvating and stabilizing charged intermediates and transition states, which can accelerate reaction rates. In the case of this compound, which exists as a salt, polar protic solvents like water can form strong hydrogen bonds with both the cation and the chloride anion. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, can also effectively solvate the cation through dipole-dipole interactions. wikipedia.org

Theoretical studies on similar ionic compounds have shown that the reaction mechanism can be highly dependent on the solvent. For instance, in nucleophilic substitution reactions, a polar solvent can facilitate the departure of a leaving group by stabilizing the resulting charged species. nih.gov For this compound, computational models could be employed to simulate reaction pathways in various solvents, providing activation energies and reaction rate constants.

The following interactive table illustrates the theoretical effect of different solvent types on the reactivity of an ionic compound like this compound.

| Solvent Type | Dielectric Constant (ε) | Primary Solvation Interaction | Predicted Effect on Ionic Reaction Rate |

| Polar Protic (e.g., Water) | High | Hydrogen Bonding, Ion-Dipole | Significant Rate Enhancement |

| Polar Aprotic (e.g., DMSO) | High | Ion-Dipole | Moderate Rate Enhancement |

| Nonpolar (e.g., Hexane) | Low | van der Waals forces | Significant Rate Decrease |

Note: The predicted effects are based on general principles of solvent effects on ionic reactions and are not derived from specific experimental data for this compound.

Intermolecular Interactions

The intermolecular interactions of this compound are critical in determining its physical properties, such as melting point, solubility, and crystal structure. Theoretical calculations can elucidate the nature and strength of these interactions.

The primary intermolecular forces at play in this compound are:

Ionic Interactions: The strongest interactions are the electrostatic forces between the positively charged (methylsulfonyl)methanaminium cation and the negatively charged chloride anion.

Hydrogen Bonding: The amine group (-NH2) in the cation is a hydrogen bond donor, while the sulfonyl group (-SO2-) and the chloride anion (Cl-) are hydrogen bond acceptors. mdpi.com These interactions are crucial for the stability of the crystal lattice.

Dipole-Dipole Interactions: The sulfonyl group has a significant dipole moment, leading to dipole-dipole interactions with neighboring molecules.

van der Waals Forces: These weaker forces are present between all atoms and molecules.

The following interactive table summarizes the potential intermolecular interactions involving this compound.

| Interaction Type | Donor/Acceptor Groups | Relative Strength |

| Ionic Interaction | (Methylsulfonyl)methanaminium cation and Chloride anion | Very Strong |

| Hydrogen Bonding | N-H --- Cl, N-H --- O=S | Strong |

| Dipole-Dipole | S=O --- S=O | Moderate |

| van der Waals | All atoms | Weak |

Note: The interactions listed are predicted based on the molecular structure of this compound.

Advanced Spectroscopic and Analytical Investigations

Elucidation of Reaction Intermediates via Advanced Spectroscopy

Identifying transient species formed during chemical reactions is key to understanding reaction mechanisms. Advanced spectroscopic methods are indispensable for capturing and characterizing these short-lived intermediates.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring chemical reactions in real-time directly within the NMR tube. This technique allows for the observation of reactants, intermediates, and products as the reaction progresses, providing critical data for mechanistic elucidation. nih.gov For reactions involving (Methylsulfonyl)methanamine (B1603502) hydrochloride, such as N-alkylation or condensation reactions, ¹H and ¹³C NMR can track the consumption of the starting material and the formation of new species.

Computational studies can provide valuable mechanistic insights into reactions like thiol Michael additions, which are fundamental C-S bond-forming reactions. researchgate.net These studies reveal that such reactions can proceed through different mechanistic pathways depending on substituents and catalysts. researchgate.net By observing changes in chemical shifts and coupling constants, one can infer the structure of transient intermediates. For example, the formation of a Schiff base intermediate would be indicated by the appearance of a characteristic imine proton signal in the ¹H NMR spectrum.

Table 1: Hypothetical ¹H NMR Data for a Reaction Monitored by In Situ Spectroscopy

| Species | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| (Methylsulfonyl)methanamine hydrochloride | CH₃-SO₂ | 2.95 | Singlet |

| This compound | SO₂-CH₂-N | 4.20 | Triplet |

| Aldehyde Reactant | R-CHO | 9.80 | Singlet |

| Hypothetical Intermediate (Iminium ion) | C=N⁺H- | 8.50 | Singlet |

| Final Product (Imine) | CH=N | 8.30 | Singlet |

Time-resolved spectroscopy encompasses techniques that study dynamic processes on extremely short timescales, from femtoseconds to nanoseconds. wikipedia.org These methods are essential for determining the kinetics of fast chemical reactions. nih.gov Techniques like transient absorption spectroscopy can be employed to study photochemical reactions involving sulfonyl groups. wikipedia.org

For instance, the photolysis of sulfonyl compounds can generate highly reactive sulfonyl nitrene intermediates. researchgate.net Time-resolved infrared (TRIR) spectroscopy has been used to directly observe such species following the photolysis of sulfonyl azide (B81097) precursors in solution. researchgate.net Kinetic studies using these techniques can determine the rate constants for the formation and decay of these intermediates, providing a complete kinetic profile of the reaction. researchgate.netnih.govyorku.ca Stopped-flow analysis is another method used to study reaction kinetics by rapidly mixing reactants and monitoring the subsequent changes in absorbance or fluorescence over time. nih.govnih.gov

Table 2: Representative Kinetic Data from a Time-Resolved Spectroscopic Study

| Reaction Step | Observed Rate Constant (k_obs) | Method | Timescale |

| Formation of Excited State | 5 x 10¹² s⁻¹ | Femtosecond Transient Absorption | Femtoseconds |

| Formation of Intermediate | 2 x 10⁹ s⁻¹ | Nanosecond Laser Flash Photolysis | Nanoseconds |

| Intermediate Decay to Product | 8 x 10⁴ s⁻¹ | Stopped-Flow Spectroscopy | Milliseconds |

| Product Formation | 1.5 x 10² s⁻¹ | Stopped-Flow Spectroscopy | Milliseconds |

High-Resolution Mass Spectrometry for Reaction Monitoring

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous identification of elemental compositions for reactants, intermediates, and products in a complex reaction mixture. nih.govrsc.org Techniques such as Parallel Reaction Monitoring (PRM) have emerged as powerful methods for targeted quantification, performed with high resolution and high mass accuracy on instruments like quadrupole-Orbitrap hybrid mass spectrometers. mdpi.comnih.govresearchgate.net

In a typical application, a reaction involving this compound would be sampled at various time points. The samples would be analyzed by HRMS to generate a list of exact masses. These masses can be converted into elemental formulas to identify known species and propose structures for unknown intermediates or byproducts. The high specificity of PRM is due to the acquisition of full MS/MS spectra in high-resolution mode, which can separate target ions from co-isolated background ions. mdpi.combiorxiv.org This allows for precise monitoring of the reaction progress and provides direct evidence for proposed mechanistic pathways. researchgate.netnih.gov

Table 3: High-Resolution Mass Spectrometry Data for Reaction Monitoring

| Species | Chemical Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

| (Methylsulfonyl)methanamine (protonated) | C₂H₈NO₂S⁺ | 110.0270 | 110.0272 | 1.8 |

| Hypothetical Dimeric Intermediate (protonated) | C₄H₁₃N₂O₄S₂⁺ | 233.0263 | 233.0260 | -1.3 |

| Final Product (protonated) | C₁₀H₁₄N₂O₂S⁺ | 227.0803 | 227.0805 | 0.9 |

Single Crystal X-ray Diffraction for Solid-State Reactivity Studies

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides precise three-dimensional information about the atomic arrangement in a crystalline solid, including bond lengths, bond angles, and unit cell dimensions. carleton.edu This method is the gold standard for absolute structure determination of molecules like this compound. mdpi.comnih.gov

Beyond simple structure confirmation, SC-XRD is invaluable for studying reactions that occur in the solid state. protoxrd.com By analyzing the crystal structures of the reactants and products, one can gain insights into the topochemical control of the reaction—how the arrangement of molecules in the crystal lattice influences the reaction pathway and the stereochemistry of the product. researchgate.net Hirshfeld surface analysis can be used to examine intermolecular interactions in the solid state. nih.govnih.gov For this compound, studying its crystal packing can reveal details about hydrogen bonding networks involving the ammonium (B1175870) group and the sulfonyl oxygens, which would be critical for understanding its solid-state stability and reactivity. mdpi.comnih.gov

Table 4: Representative Single Crystal X-ray Diffraction Data

| Parameter | This compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.93 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| β (°) | 98.62 |

| Volume (ų) | 900.1 |

| Key Bond Length (S-O) | 1.45 Å |

| Key Bond Length (S-C) | 1.77 Å |

| Key Bond Angle (O-S-O) | 118.5° |

Note: Data is representative for a small organic hydrochloride salt and not experimentally determined for the specific title compound. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, primarily circular dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. mdpi.com These methods are exquisitely sensitive to the three-dimensional arrangement of atoms in chiral molecules. While this compound is itself an achiral molecule, chiroptical spectroscopy is a critical tool for assessing the stereochemical outcome of reactions where it might be used in the synthesis of a chiral product or as a derivatizing agent for a chiral amine.

The enantiomeric excess (ee) of a chiral amine product can be determined by forming a diastereomeric complex with a chiral auxiliary that is CD-active. researchgate.netnih.gov The intensity of the CD signal is often directly proportional to the enantiomeric excess of the amine. acs.org By creating calibration curves with samples of known ee, the enantiomeric purity of an unknown sample can be rapidly and accurately determined. nih.govnih.gov This is particularly useful in high-throughput screening of asymmetric catalytic reactions. acs.org

Table 5: Example of Enantiomeric Excess Determination using Circular Dichroism

| Sample | Enantiomeric Excess (ee %) of Chiral Amine | CD Signal (mdeg) at λ_max |

| Standard 1 (R-enantiomer) | 100% R | +50.0 |

| Standard 2 | 50% R | +25.0 |

| Standard 3 (Racemic) | 0% | 0.0 |

| Standard 4 | 50% S | -25.0 |

| Standard 5 (S-enantiomer) | 100% S | -50.0 |

| Unknown Sample | To be determined | +37.5 |

Based on the data, the unknown sample would have an ee of 75% R.

Future Research Directions and Perspectives

Development of Novel Synthetic Applications

(Methylsulfonyl)methanamine (B1603502) hydrochloride possesses a unique combination of a sulfonyl group and an amine hydrochloride, making it an intriguing building block for novel molecular architectures. Future research will likely focus on leveraging this structure to develop new synthetic methodologies and target molecules. The synthesis of hybrid molecules that combine distinct pharmacophores is a promising strategy in pharmaceutical development to enhance therapeutic outcomes and address complex diseases. mdpi.com By incorporating the methylsulfonyl moiety, which is a key feature in various biologically active compounds, researchers can explore the synthesis of new derivatives with potentially unique pharmacological profiles.

The development of applications could parallel the trajectory of other amine and sulfonamide-containing compounds, which have found use in treating a wide range of infections and other conditions. mdpi.com For instance, the primary amine in (Methylsulfonyl)methanamine hydrochloride could be a versatile handle for derivatization, allowing for its incorporation into larger, more complex molecules through reactions such as amide bond formation or reductive amination. sigmaaldrich.com Research into using this compound as a scaffold could lead to libraries of novel compounds for screening in drug discovery programs, targeting areas from infectious diseases to metabolic disorders. mdpi.comresearchgate.net

Exploration of Unexplored Reactivity Pathways

The reactivity of this compound is not yet fully characterized, presenting an open field for fundamental chemical research. The interplay between the electron-withdrawing methylsulfonyl group and the adjacent aminomethyl group suggests a variety of potential, yet unexplored, reaction pathways. Future studies could investigate the reactivity of the C-H bonds adjacent to the sulfonyl group, which may be susceptible to deprotonation under specific conditions, opening avenues for novel carbon-carbon bond-forming reactions.

Furthermore, the primary amine offers a reactive site for a multitude of transformations. Beyond standard derivatization, its reactivity in combination with the sulfonyl group could lead to novel cyclization reactions or rearrangements, yielding unique heterocyclic systems. Investigating the compound's behavior under various catalytic conditions—photocatalysis, electrocatalysis, or transition-metal catalysis—could uncover unprecedented transformations. A systematic exploration of its reaction space with a diverse set of reagents and conditions will be crucial for unlocking its full synthetic potential.

Integration with Flow Chemistry and Automated Synthesis

Modern advancements in chemical synthesis are moving towards more efficient, safer, and sustainable methods. thieme-connect.de Integrating the synthesis and derivatization of this compound with flow chemistry and automated systems represents a significant future research direction.

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch methods, including superior control over reaction parameters (temperature, pressure, and time), enhanced safety by minimizing the accumulation of hazardous intermediates, and simplified scalability. thieme-connect.denih.gov Applying flow chemistry to reactions involving this compound could enable the exploration of reaction conditions, such as high temperatures and pressures, that are challenging to access in batch reactors. thieme-connect.de This could unlock new reactivity and improve yields and selectivity in known transformations. For example, multistep sequences to produce derivatives could be "telescoped" into a single continuous process, reducing waste and purification steps. thieme-connect.de

Automated Synthesis: Automated synthesis platforms, which use robotic systems and pre-packaged reagent cartridges, can dramatically accelerate the discovery and optimization of new molecules and reactions. synplechem.comchimia.ch By employing an automated synthesizer, researchers could rapidly generate a library of derivatives from this compound by systematically varying reaction partners and conditions. sigmaaldrich.comchimia.ch This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. The combination of automated synthesis for rapid library generation and flow chemistry for efficient scale-up provides a powerful workflow for future research. synplechem.comnih.gov

Theoretical Prediction of Novel Reactivity and Molecular Design

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. In the context of this compound, theoretical studies can provide deep insights into its electronic structure, reactivity, and potential applications.

Future research should leverage quantum chemical calculations to predict reaction mechanisms and identify the most plausible pathways for its transformation. Such studies can guide experimental design, saving time and resources by focusing on the most promising reactions. For instance, theoretical calculations can help predict the acidity of protons, the stability of intermediates, and the activation barriers for various potential reactions, thereby identifying unexplored reactivity.

Furthermore, computational tools are central to rational molecular design. Retrosynthesis software can help identify efficient synthetic routes to complex target molecules starting from this compound. synplechem.com By modeling the interaction of virtual derivatives with biological targets, researchers can design and prioritize new molecules with high potential for desired biological activity, accelerating the early stages of drug discovery. This data-driven approach, combining AI and theoretical predictions, allows chemists to explore a broader chemical space in significantly less time. synplechem.com

Interactive Data Table: Future Research Focus Areas

| Research Area | Key Objectives | Methodologies | Potential Impact |

|---|---|---|---|

| Novel Synthetic Applications | Develop new molecular entities using the compound as a building block. | Scaffold hopping, library synthesis, medicinal chemistry campaigns. | Discovery of new therapeutic agents and materials. |

| Unexplored Reactivity | Discover and characterize new chemical reactions and pathways. | High-throughput screening, catalysis (photo-, electro-, metal-), mechanistic studies. | Expansion of the synthetic chemist's toolkit. |

| Flow Chemistry Integration | Develop continuous, safe, and scalable synthetic processes. | Microreactors, packed-bed reactors, telescoped reactions. thieme-connect.denih.gov | More efficient, safer, and greener chemical manufacturing. |

| Automated Synthesis | Accelerate synthesis and optimization of derivatives. | Cartridge-based synthesizers, robotic platforms. synplechem.comchimia.ch | Rapid generation of compound libraries for screening. |

| Theoretical Prediction | Guide experimental work and design novel molecules with desired properties. | Quantum chemical calculations, molecular docking, AI-driven retrosynthesis. synplechem.com | Rational drug design and accelerated discovery cycles. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.